A Technical Guide to 3,4-Dihydro-2H-pyran-3-carbonyl chloride: Synthesis, Reactivity, and Applications
A Technical Guide to 3,4-Dihydro-2H-pyran-3-carbonyl chloride: Synthesis, Reactivity, and Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-pyran-3-carbonyl chloride, a reactive chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Due to its high reactivity, this compound is typically synthesized and used in situ. This guide will detail its structure, proposed synthesis, chemical reactivity, and its prospective applications, particularly in the development of novel therapeutic agents.
Introduction to the 3,4-Dihydro-2H-pyran Scaffold
The 3,4-dihydro-2H-pyran moiety is a privileged heterocyclic scaffold found in a variety of natural products and biologically active molecules. Its presence in therapeutic agents like the anti-influenza drug Zanamivir underscores its importance in medicinal chemistry. The conformational rigidity and the presence of an oxygen atom make the dihydropyran ring an attractive component for designing molecules with specific spatial orientations and hydrogen bonding capabilities. The introduction of a highly reactive acyl chloride functional group at the 3-position transforms this scaffold into a versatile building block for the synthesis of a diverse array of derivatives.
Chemical Structure and Physicochemical Properties
3,4-Dihydro-2H-pyran-3-carbonyl chloride is characterized by a six-membered dihydropyran ring with a carbonyl chloride group attached to the third carbon atom.
Caption: Chemical structure of 3,4-Dihydro-2H-pyran-3-carbonyl chloride.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₇ClO₂ |
| Molecular Weight | 146.57 g/mol |
| Appearance | Expected to be a colorless to light-yellow liquid |
| Boiling Point | Predicted to be unstable at high temperatures |
| Reactivity | Highly reactive with nucleophiles, sensitive to moisture |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Diethyl Ether) |
Synthesis of 3,4-Dihydro-2H-pyran-3-carbonyl chloride
As a reactive acyl chloride, 3,4-Dihydro-2H-pyran-3-carbonyl chloride is not typically isolated and is instead prepared and used immediately in subsequent reactions. The most common and efficient method for its synthesis is the reaction of its corresponding carboxylic acid, 3,4-Dihydro-2H-pyran-3-carboxylic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Caption: Synthesis of 3,4-Dihydro-2H-pyran-3-carbonyl chloride from its carboxylic acid precursor.
Synthesis of the Precursor: 3,4-Dihydro-2H-pyran-3-carboxylic acid
A plausible synthetic route to the precursor carboxylic acid can be envisioned starting from commercially available materials, although specific literature on this exact compound is limited. A potential approach involves the Diels-Alder reaction between acrolein and acrylic acid, followed by selective reduction of the aldehyde.
Detailed Experimental Protocol: Conversion to the Acyl Chloride
The following is a generalized protocol for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride. This method is directly applicable to the preparation of 3,4-Dihydro-2H-pyran-3-carbonyl chloride.
Materials:
-
3,4-Dihydro-2H-pyran-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent
-
Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet to a scrubber (to neutralize HCl and SO₂), dissolve the 3,4-Dihydro-2H-pyran-3-carboxylic acid in anhydrous DCM.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the solution at room temperature with stirring.
-
After the initial gas evolution subsides, gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, the excess thionyl chloride and the solvent are carefully removed under reduced pressure.
-
The resulting crude 3,4-Dihydro-2H-pyran-3-carbonyl chloride is typically used immediately in the next synthetic step without further purification.
Causality of Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, and any moisture will lead to hydrolysis back to the carboxylic acid.[1]
-
Excess Thionyl Chloride: Using an excess of the reagent ensures the complete conversion of the carboxylic acid.[2][3]
-
Reflux: Heating the reaction mixture increases the reaction rate.
-
Inert Atmosphere: Prevents the degradation of the starting material and product by atmospheric moisture and oxygen.
Chemical Reactivity and Applications
The high reactivity of the acyl chloride functional group makes 3,4-Dihydro-2H-pyran-3-carbonyl chloride a valuable intermediate for introducing the dihydropyran scaffold into a variety of molecules.[4] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[5]
Caption: Reaction of 3,4-Dihydro-2H-pyran-3-carbonyl chloride with an amine to form an amide.
Amide Formation
The reaction with primary or secondary amines is a key application, leading to the formation of 3,4-Dihydro-2H-pyran-3-carboxamides. These amides are of significant interest in drug discovery due to their potential biological activities.[6]
Detailed Experimental Protocol: Synthesis of a 3,4-Dihydro-2H-pyran-3-carboxamide
Materials:
-
Crude 3,4-Dihydro-2H-pyran-3-carbonyl chloride in an aprotic solvent (from the previous step)
-
A primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amine and the non-nucleophilic base in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of 3,4-Dihydro-2H-pyran-3-carbonyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Low Temperature: The reaction is often exothermic, and cooling helps to control the reaction rate and prevent side reactions.
-
Base: A non-nucleophilic base is added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[5]
-
Aprotic Solvent: Prevents unwanted reactions of the acyl chloride with the solvent.
Spectroscopic Characterization (Predicted)
-
¹H NMR: Protons on the dihydropyran ring would appear in the range of 1.5-4.5 ppm. The proton at the 3-position would be a multiplet, likely shifted downfield due to the electron-withdrawing acyl chloride group. Protons adjacent to the oxygen and the double bond would also show characteristic shifts.
-
¹³C NMR: The carbonyl carbon of the acyl chloride would exhibit a characteristic signal in the downfield region of the spectrum (typically 165-180 ppm). The carbons of the dihydropyran ring would appear in the aliphatic and olefinic regions.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the acyl chloride would be expected around 1780-1815 cm⁻¹.
Safety and Handling
Acyl chlorides are hazardous reagents that require careful handling.[1]
-
Corrosive: They are corrosive to skin, eyes, and the respiratory tract.
-
Moisture Sensitive: They react violently with water, releasing corrosive HCl gas.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
3,4-Dihydro-2H-pyran-3-carbonyl chloride, while not a stable, isolable compound, serves as a highly valuable reactive intermediate in organic synthesis. Its preparation from the corresponding carboxylic acid via standard chlorinating agents provides a direct route to a variety of dihydropyran derivatives, most notably amides and esters. The ability to readily introduce the dihydropyran scaffold makes this reagent a powerful tool for medicinal chemists and drug development professionals in the exploration of new chemical entities with potential therapeutic applications.
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Iron(III) Chloride Catalyzed Formation of 3,4-Dihydro-2H-pyrans from α-Alkylated 1,3-Dicarbonyls. Selective Synthesis of α- and β-Lapachone. Organic Letters. [Link]
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Zuffanti, S. Preparation of acyl chlorides with thionyl chloride. Journal of Chemical Education. [Link]
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Fattori, D. et al. A mild and efficient one-pot synthesis of amides from carboxylic acids using thionyl chloride. RSC Advances. [Link]
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Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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Greenberg, J. A. & Sammakia, T. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry. [Link]
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Clark, J. preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
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Pałasz, A. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry. [Link]
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Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc. [Link]
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Pałasz, A. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels-Alder reactions of functionalized alpha,beta-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. PubMed. [Link]
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Karpyak, N. et al. JOINT OBTAINING OF 2,5-DIETHYL-3,4-DIHYDRO-2H-PYRAN-2-METHANOL AND SODIUM SALT OF 2,5-DIETHYL-3,4-DIHYDRO-2H-PYRAN-2-CARBOXYLIC ACID VIA CANNIZZARO REACTION. Chemistry & Chemical Technology. [Link]
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Clark, J. converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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